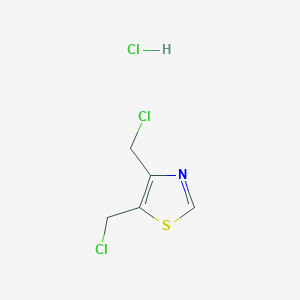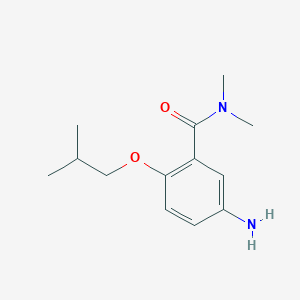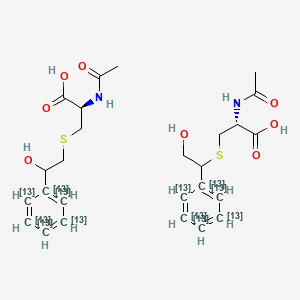
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine-13C6 + N-Acetyl-S-(2-hydroxy-2-phenylethyl)-L-cysteine-13C6 (Mixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine-13C6 and N-Acetyl-S-(2-hydroxy-2-phenylethyl)-L-cysteine-13C6 (Mixture) are regioisomer metabolites of styrene. These compounds are used as reference standards in biochemical and toxicological studies to understand the metabolism and effects of styrene exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine and its regioisomer involves the acetylation of L-cysteine followed by the introduction of the phenylethyl group. The reaction typically involves:
Acetylation: L-cysteine is reacted with acetic anhydride to form N-acetyl-L-cysteine.
Phenylethyl Group Introduction: The N-acetyl-L-cysteine is then reacted with a phenylethyl halide under basic conditions to introduce the phenylethyl group, forming the desired compounds.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of L-cysteine are acetylated using acetic anhydride.
Phenylethyl Group Addition: The acetylated product is then reacted with phenylethyl halides in large reactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine and its regioisomer undergo several types of chemical reactions:
Oxidation: These compounds can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides back to the original thiol compounds.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenylethyl derivatives.
Scientific Research Applications
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine and its regioisomer are used in various scientific research applications:
Chemistry: These compounds are used as reference standards in analytical chemistry to study the metabolism of styrene.
Biology: They are used in biochemical studies to understand the metabolic pathways of styrene in living organisms.
Medicine: Research on these compounds helps in understanding the toxicological effects of styrene exposure and developing potential antidotes.
Industry: These compounds are used in the development of safety guidelines and regulations for styrene exposure in industrial settings.
Mechanism of Action
The mechanism of action of these compounds involves their metabolism in the body. They are formed as metabolites of styrene through the action of cytochrome P450 enzymes. The hydroxylation of styrene leads to the formation of these compounds, which are then conjugated with L-cysteine. The molecular targets include various enzymes involved in the detoxification pathways, and the pathways involved are primarily those related to xenobiotic metabolism .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine and its regioisomer are unique due to their specific formation as metabolites of styrene. Their structure allows for detailed studies on the metabolic pathways and toxicological effects of styrene, which is not as easily achieved with other similar compounds.
Properties
Molecular Formula |
C26H34N2O8S2 |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyethyl]sulfanylpropanoic acid;(2R)-2-acetamido-3-[2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/2C13H17NO4S/c1-9(16)14-11(13(17)18)8-19-12(7-15)10-5-3-2-4-6-10;1-9(15)14-11(13(17)18)7-19-8-12(16)10-5-3-2-4-6-10/h2-6,11-12,15H,7-8H2,1H3,(H,14,16)(H,17,18);2-6,11-12,16H,7-8H2,1H3,(H,14,15)(H,17,18)/t2*11-,12?/m00/s1/i2*2+1,3+1,4+1,5+1,6+1,10+1 |
InChI Key |
PLWMHTHHACUPJX-LEROQVGKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC([13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1)O)C(=O)O.CC(=O)N[C@@H](CSC(CO)[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCC(C1=CC=CC=C1)O)C(=O)O.CC(=O)NC(CSC(CO)C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


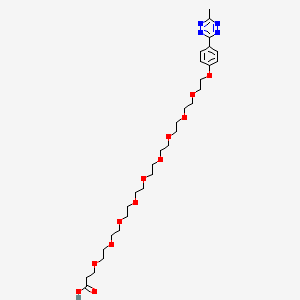
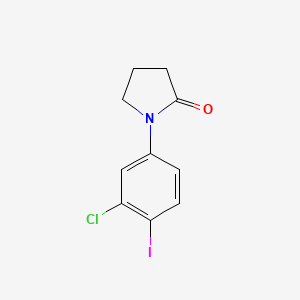
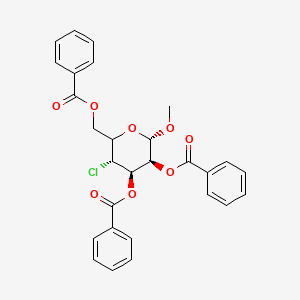
![(3,3-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethylphenyl]-methanone](/img/structure/B15340146.png)
![3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]-1-propanol](/img/structure/B15340151.png)

![1-(5-Bromo-[1,1'-biphenyl]-3-yl)pyrrolidin-2-one](/img/structure/B15340167.png)
![Propyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B15340169.png)
![5-[(Cyclopentylamino)methyl]-2-methoxyphenol](/img/structure/B15340189.png)
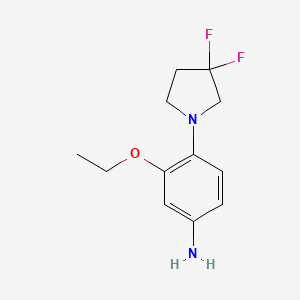
![N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B15340201.png)

